Ethyl 3-methoxy-6-(trifluoromethyl)picolinate
Description
Ethyl 3-methoxy-6-(trifluoromethyl)picolinate is a substituted picolinate ester featuring a methoxy group at the 3-position and a trifluoromethyl (CF₃) group at the 6-position of the pyridine ring. This compound belongs to a class of heterocyclic carboxylates widely used in agrochemical and pharmaceutical research due to the electron-withdrawing properties of the CF₃ group, which enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
ethyl 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)8-6(16-2)4-5-7(14-8)10(11,12)13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZSYPUIWHFIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-methoxy-6-(trifluoromethyl)picolinate is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound's structure allows it to interact with various biological molecules, influencing enzymatic activity and cellular processes.
The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors:
- Enzyme Interaction : This compound can bind to the active sites of specific enzymes, leading to either inhibition or activation. For instance, it has been shown to inhibit oxidoreductases, which play crucial roles in cellular metabolism.
- Cell Signaling Modulation : It influences key signaling pathways by interacting with signaling molecules, thereby affecting gene expression and cellular function.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption : Predicted to have high gastrointestinal absorption.
- Distribution : Capable of permeating the blood-brain barrier, suggesting potential central nervous system effects.
- Metabolism : Not extensively metabolized by P-glycoprotein, indicating a favorable metabolic profile for therapeutic use.
Cellular Effects
This compound has been observed to affect various cellular processes:
- Gene Expression : Alters the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
- Oxidative Stress : At higher concentrations, it may induce oxidative stress and cellular damage, highlighting a dose-dependent response.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Beneficial effects on metabolic pathways and enhanced cellular functions.
- High Doses : Potentially toxic effects, including oxidative stress and damage to cellular components.
Scientific Research Applications
This compound has several applications across different fields:
- Chemistry : Used as a building block in synthesizing more complex molecules.
- Biology : Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
- Medicine : Explored for anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications .
Case Studies and Research Findings
- Anti-Cancer Activity : Studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against HeLa and MCF-7 cells .
- Antioxidant Properties : Research has demonstrated that this compound can scavenge reactive oxygen species (ROS), suggesting its role as an antioxidant agent. This property may contribute to its protective effects against oxidative stress in cells .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-methoxy-6-(trifluoromethyl)picolinate has been investigated for its potential therapeutic properties. Its structural features allow it to interact with biological targets effectively:
- Anticancer Activity : Research indicates that derivatives of picolinic acid, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as PI3K and HDAC .
- Anti-inflammatory Properties : The compound has also shown promise in reducing inflammation in preclinical models. Its mechanism may involve modulation of inflammatory pathways through interaction with specific receptors or enzymes.
Agricultural Chemistry
In agricultural applications, this compound is being explored as a potential pesticide or herbicide:
- Pesticidal Activity : The trifluoromethyl group is known to enhance the efficacy of agrochemicals by improving their stability and bioavailability in plants. Preliminary studies suggest that this compound could act against specific pests or pathogens, thereby contributing to crop protection strategies .
Materials Science
The compound's unique chemical structure allows for its use in developing advanced materials:
- Luminescent Materials : this compound can be utilized as a building block for synthesizing luminescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various picolinic acid derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of several cancer cell lines at micromolar concentrations. The study highlighted its potential as a lead compound for further development into anticancer therapeutics .
Case Study 2: Pesticidal Efficacy
In another study focused on agricultural applications, this compound was tested against common agricultural pests. The results indicated a substantial reduction in pest populations when treated with formulations containing this compound, suggesting its viability as an eco-friendly pesticide alternative .
Data Tables
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Significant growth inhibition in cancer cells |
| Agricultural Chemistry | Pesticide formulation | Effective pest control |
| Materials Science | Luminescent material development | Enhanced electronic properties |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The methoxy group at position 3 in the target compound likely enhances electron density at adjacent positions, facilitating nucleophilic substitutions compared to the chloro analog ().
- Trifluoromethyl groups at position 6 (target compound) versus 5 (Ethyl 5-CF₃ picolinate) significantly alter steric and electronic profiles, impacting binding affinity in biological targets .
Applications: Chloro and methoxy derivatives (e.g., Ethyl 3-chloro-6-CF₃ picolinate) are prioritized in herbicide synthesis due to their stability under physiological conditions . Phenoxy-substituted analogs () are explored for pesticidal activity, leveraging the CF₃ group’s hydrophobicity for membrane penetration.
Synthetic Accessibility :
- Phosphorylation and formylation reactions () are common strategies for modifying picolinate esters. The target compound may require similar steps, such as methoxy group introduction via nucleophilic displacement.
Research Findings and Trends
- Agrochemical Relevance : Trifluoromethylated picolinates are prominent in sulfonylurea herbicides (), where the CF₃ group improves resistance to metabolic degradation.
- Thermal Stability: While specific data is lacking, CF₃-containing compounds generally exhibit higher thermal stability than non-fluorinated analogs, a critical factor in industrial applications .
Preparation Methods
Preparation via Esterification of Picolinic Acid
The most straightforward method involves esterifying 3-methoxy-6-(trifluoromethyl)picolinic acid with ethanol:
- Reaction Conditions : Refluxing picolinic acid with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Reaction Time and Temperature : Typically 24–48 hours at 60–80°C to drive the esterification to completion.
- Purification : The crude ester is purified by recrystallization or column chromatography.
This method yields Ethyl 3-methoxy-6-(trifluoromethyl)picolinate with high purity and moderate to good yields.
Metalation and Electrophilic Carboxylation Route
A more advanced synthetic approach involves the use of halogenated picolinate precursors, such as 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, which is metallated and then reacted with electrophiles to introduce the ester function.
- Starting Material : 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate.
- Metalation Agent : TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidino magnesium chloride lithium chloride complex).
- Electrophiles : Carbon dioxide (CO₂), diethyl carbonate, or ethyl chloroformate.
- Solvents : Aprotic solvents such as DMSO, DMF, toluene, or tetrahydrofuran (THF).
- Temperature : Between −50°C and 50°C depending on the step.
- Reaction : The metalated intermediate reacts with the electrophile to form the ester functionality in situ.
This method allows for selective functionalization and avoids the use of expensive or toxic starting materials. It also provides flexibility in introducing different ester groups by varying the electrophile.
Nucleophilic Substitution and Protection Strategies
In some synthetic sequences, protection of amino groups and selective substitution on the pyridine ring are required before ester formation:
- Amino Group Protection : Using phthaloyl chloride in the presence of catalysts (e.g., DMAP and triethylamine).
- Fluorination and Substitution : Fluorination with cesium fluoride (CsF) in DMSO, followed by nucleophilic substitution with hydrazine hydrate or ammonium hydroxide to introduce desired substituents.
- Deprotection : Gentle deprotection with ammonium hydroxide to avoid side reactions.
Though this method is more complex and typically used for related picolinic acid derivatives, it informs the preparation of functionalized intermediates that can be converted into this compound.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Esterification | 3-methoxy-6-(trifluoromethyl)picolinic acid | Ethanol, Acid catalyst (H₂SO₄), Reflux 60–80°C | Moderate to High | Simple, classical approach |
| Metalation & Electrophilic Carboxylation | 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate | TMPMgCl·LiCl, CO₂ or diethyl carbonate, aprotic solvent, −50 to 50°C | Moderate to High | Selective, avoids toxic reagents, versatile |
| Nucleophilic Substitution & Protection | Halogenated picolinate derivatives | Phthaloyl chloride, CsF, hydrazine hydrate, ammonium hydroxide | Moderate | Multi-step, used for complex intermediates |
Research Findings and Analytical Data
- Yields : The metalation-electrophilic carboxylation route typically achieves yields up to 68% for ester products, as reported in patent literature.
- Solvent Effects : Aprotic solvents like DMSO and THF improve reaction efficiency and selectivity.
- Catalysts : Catalytic amounts (~0.1 mole equivalents) of copper salts facilitate amination steps in related syntheses without affecting ester formation.
- Characterization : The final product is confirmed by Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure purity and structural integrity.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-methoxy-6-(trifluoromethyl)picolinate?
- Methodological Answer : The compound can be synthesized via esterification of 3-methoxy-6-(trifluoromethyl)picolinic acid with ethanol under reflux conditions, using acid catalysts (e.g., sulfuric acid) to drive the reaction to completion . Alternatively, alkylation reactions involving ethyl halides and precursor picolinates (e.g., ethyl 6-(chloromethyl)picolinate) in the presence of a base (e.g., K₂CO₃) are viable, with reaction times optimized to 24–72 hours at 60–80°C . Purification typically employs recrystallization or column chromatography to isolate high-purity product.
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and ester functionality . Mass Spectrometry (MS) and LCMS (e.g., m/z 253.6 [M+H]⁺) verify molecular weight and fragmentation patterns . X-ray crystallography may resolve structural ambiguities in crystalline forms , while HPLC ensures purity assessment under standardized conditions (e.g., C18 column, acetonitrile/water gradient) .
Q. What solvent systems are suitable for this compound in experimental workflows?
- Methodological Answer : The trifluoromethyl and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, THF) and alcohols (ethanol, methanol). For biological assays, DMSO stock solutions (10–50 mM) diluted in aqueous buffers (≤1% DMSO) are recommended to maintain solubility without cytotoxicity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the 6-position of the pyridine ring, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies under basic conditions (pH 8–10) show enhanced reaction rates compared to non-fluorinated analogs . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in reported biological activities of picolinate derivatives?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., pH, solvent effects) or substituent stereoelectronic effects. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and SAR studies comparing 3-methoxy vs. 3-hydroxy analogs are critical. For example, the methoxy group in this compound may reduce hydrogen-bonding capacity compared to hydroxylated derivatives, altering target binding .
Q. How to design structure-activity relationship (SAR) studies for herbicide development using this compound?
- Methodological Answer : (1) Synthesize analogs with varying substituents (e.g., 3-ethoxy vs. 3-methoxy) to assess steric and electronic effects on herbicidal activity. (2) Conduct in vitro assays on target enzymes (e.g., acetolactate synthase) using fluorescence-based inhibition assays . (3) Correlate lipophilicity (logP) measurements with membrane permeability using immobilized artificial membrane (IAM) chromatography . (4) Validate in vivo efficacy in model plants (e.g., Arabidopsis) under controlled greenhouse conditions .
Data Contradiction and Experimental Design
Q. How to address inconsistent yields in scaled-up synthesis?
- Methodological Answer : Batch-to-batch variability may stem from incomplete esterification or side reactions (e.g., hydrolysis). Implement process analytical technology (PAT) tools like inline FTIR to monitor reaction progress in real time . Switching to continuous flow reactors improves heat/mass transfer, reducing by-products (e.g., diesters) and achieving >90% yield at pilot scale .
Q. Why do biological assays show varying potency across cell lines?
- Methodological Answer : Differential expression of target proteins (e.g., cytochrome P450 enzymes) or membrane transporters (e.g., ABC transporters) affects intracellular accumulation. Use siRNA knockdown or chemical inhibitors (e.g., cyclosporine A for ABCB1) to isolate mechanisms. Parallel assays in isogenic cell lines (e.g., with/without target receptors) clarify specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
